4-Ethoxy-2,5-dimethylbenzene-1-sulfonylchloride
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Overview
Description
4-Ethoxy-2,5-dimethylbenzene-1-sulfonylchloride is an organic compound with the molecular formula C10H13ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2,5-dimethylbenzene-1-sulfonylchloride typically involves the sulfonation of 4-ethoxy-2,5-dimethylbenzene followed by chlorination. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents, and thionyl chloride or phosphorus pentachloride for chlorination.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of temperature and reaction time to optimize the conversion rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2,5-dimethylbenzene-1-sulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.
Hydrolysis: It can be hydrolyzed to form the corresponding sulfonic acid.
Reduction: It can be reduced to form sulfonyl hydrides.
Common Reagents and Conditions
Amines: Used in substitution reactions to form sulfonamides.
Water or Aqueous Bases: Used in hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Sulfonamides: Formed from substitution reactions with amines.
Sulfonic Acids: Formed from hydrolysis.
Sulfonyl Hydrides: Formed from reduction reactions.
Scientific Research Applications
4-Ethoxy-2,5-dimethylbenzene-1-sulfonylchloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Material Science: In the preparation of sulfonyl-containing polymers and resins.
Biological Studies: As a reagent in the modification of biomolecules.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2,5-dimethylbenzene-1-sulfonylchloride involves the formation of sulfonyl intermediates that can react with nucleophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamides, sulfonic acids, and other derivatives.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-2,5-dimethylbenzene-1-sulfonylchloride
- 4-Ethoxybenzene-1-sulfonylchloride
- 2,5-Dimethylbenzene-1-sulfonylchloride
Uniqueness
4-Ethoxy-2,5-dimethylbenzene-1-sulfonylchloride is unique due to the presence of both ethoxy and dimethyl groups on the benzene ring, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable intermediate in the synthesis of specialized sulfonyl-containing compounds.
Properties
IUPAC Name |
4-ethoxy-2,5-dimethylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3S/c1-4-14-9-5-8(3)10(6-7(9)2)15(11,12)13/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEREWWNWOJSIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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